
2-(Piperidin-4-yloxy)isonicotinic acid
Vue d'ensemble
Description
“2-(Piperidin-4-yloxy)isonicotinic acid” is a compound that contains a piperidine ring and an isonicotinic acid group . Isonicotinic acid or pyridine-4-carboxylic acid is an organic compound with the formula C5H4N(CO2H). It is a derivative of pyridine with a carboxylic acid substituent at the 4-position .
Molecular Structure Analysis
The molecular structure of “2-(Piperidin-4-yloxy)isonicotinic acid” involves a piperidine ring and an isonicotinic acid group . Single crystal structure analysis indicates that an intense hydrogen bond between the pyridine nitrogen atom and the carboxylic group results in zigzag and linear molecular packing modes .
Applications De Recherche Scientifique
1. Anticancer Applications of Piperidine
- Application Summary: Piperidine, a major alkaloid extracted from black pepper, has been observed to have therapeutic properties against various types of cancers such as breast cancer, prostate cancer, colon cancer, lung cancer, and ovarian cancer .
- Methods of Application: The exact methods of application are not specified in the source, but it mentions that piperidine acts as a potential clinical agent against cancers when treated alone or in combination with some novel drugs .
- Results/Outcomes: Piperidine leads to inhibition of cell migration and helps in cell cycle arrest to inhibit survivability of cancer cells .
2. Cisplatin-Modified Isonicotinic Acid in Bio-MOFs
- Application Summary: Isonicotinic acid, a pyridine derivative, can be modified with cisplatin to create a novel compound called “nicoplatin”. This compound has potential to be employed as a linker in bio-metal–organic frameworks (bioMOFs) synthesis and has good stability .
- Methods of Application: A substitution reaction possibly occurs on the axial position of oxoplatin by isonicotinic acid ligand to create "nicoplatin" .
- Results/Outcomes: The obtained compound was fully characterized with FTIR, 1 H-NMR, 13 C-NMR, ESI–MS and elemental analyses .
3. Antibacterial Applications of 2-Piperidin-4-yl-Benzimidazoles
- Application Summary: A series of 2-piperidin-4-yl-benzimidazoles were synthesized and evaluated for antibacterial activities . These benzimidazoles are effective against both Gram-positive and Gram-negative bacteria of clinical importance, particularly enterococci, and represent a new class of potential antibacterial agents .
- Methods of Application: The exact methods of application are not specified in the source, but it mentions that certain compounds inhibit bacterial growth with low micromolar minimal inhibitory concentration (MIC) .
- Results/Outcomes: The synthesized 2-piperidin-4-yl-benzimidazoles showed promising antibacterial activities .
4. Derivatives of Isonicotinic Acid
- Application Summary: Isonicotinic acid, a pyridine derivative, can be modified to create various derivatives such as isoniazid, iproniazid, nialamide, ethionamide, and dexamethasone isonicotinate . These derivatives have various applications in medicinal chemistry .
- Methods of Application: The exact methods of application are not specified in the source, but it mentions that these derivatives are created through various chemical reactions .
- Results/Outcomes: The obtained derivatives have been used in various medicinal applications .
Propriétés
IUPAC Name |
2-piperidin-4-yloxypyridine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O3/c14-11(15)8-1-6-13-10(7-8)16-9-2-4-12-5-3-9/h1,6-7,9,12H,2-5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQIROGXKABDVPK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1OC2=NC=CC(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901238447 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Piperidin-4-yloxy)isonicotinic acid | |
CAS RN |
1086379-88-5 | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1086379-88-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Pyridinecarboxylic acid, 2-(4-piperidinyloxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901238447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



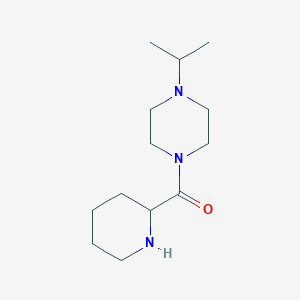

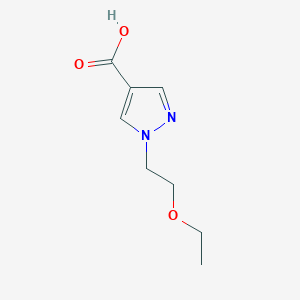
![Benzo[1,3]dioxol-4-ylmethyl-cyclopropyl-amine](/img/structure/B1386386.png)
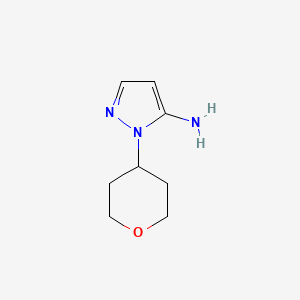
![3-[1-(4-Methoxyphenyl)-2,5-dioxoimidazolidin-4-yl]propanoic acid](/img/structure/B1386390.png)


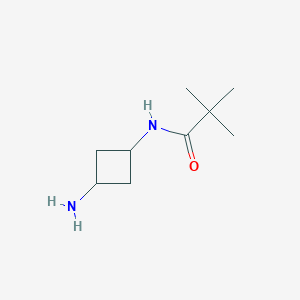

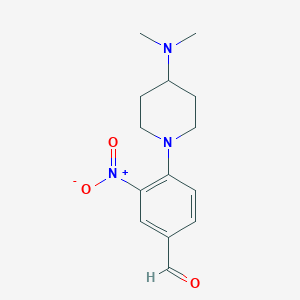
![6,7-dihydro-4H-thieno[3,2-c]pyran-2-carboxylic acid](/img/structure/B1386401.png)
![N-[(3-methylphenyl)methyl]oxan-4-amine](/img/structure/B1386402.png)
